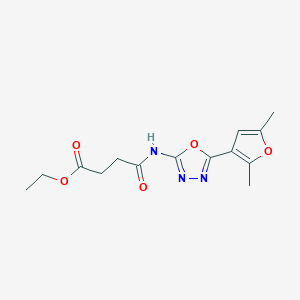

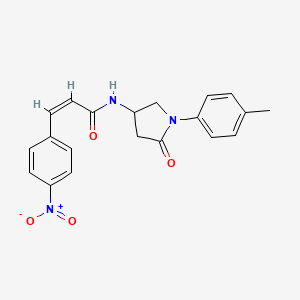

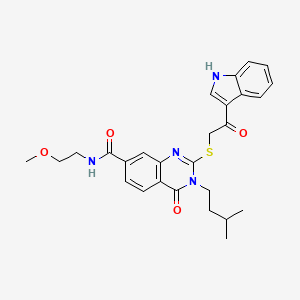

![molecular formula C13H18N2O3S2 B3005135 2-[(3-乙基-6-甲基-4-氧代-6,7-二氢噻吩[3,2-d]嘧啶-2-基)硫代]丙酸甲酯 CAS No. 851409-85-3](/img/structure/B3005135.png)

2-[(3-乙基-6-甲基-4-氧代-6,7-二氢噻吩[3,2-d]嘧啶-2-基)硫代]丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" is a derivative of the pyrimidine class of compounds, which are known for their diverse biological activities. The pyrimidine nucleus is a common structure found in many pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions. A study reported the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to the compound . These compounds were synthesized using a regioselective approach by reacting 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions . This method could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can adopt various conformations. In a related study, the reduced pyrimidine ring was found to adopt a conformation intermediate between the boat, screw-boat, and twist-boat forms . The study also highlighted the importance of hydrogen bonding in the stabilization of the molecular structure, with N-H...O and N-H...S hydrogen bonds forming ribbons in the crystal structure . These insights into the molecular conformation and interactions could be relevant to understanding the structure of "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate".

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. One study described a domino reaction involving a 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, which resulted in the cleavage of the substrate and formation of substituted pyrazole and aniline derivatives . The reactivity observed in this study suggests that the compound may also participate in similar reactions, depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. A study on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives reported the use of simple and efficient methods to obtain these compounds in excellent yields . The synthesized compounds were characterized by elemental analyses and spectroscopic methods, which are essential for determining their physical and chemical properties . These methods could be applied to characterize "Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" and understand its properties.

科学研究应用

抗肿瘤活性

2-[(3-乙基-6-甲基-4-氧代-6,7-二氢噻吩[3,2-d]嘧啶-2-基)硫代]丙酸甲酯作为噻吩[3,2-d]嘧啶类的衍生物,在抗肿瘤应用中显示出潜力。Hafez 和 El-Gazzar (2017) 的一项研究报告称,该类衍生物对各种人类癌细胞系表现出有效的抗癌活性,包括乳腺腺癌、宫颈癌和结肠癌,与阿霉素的活性相当。

杂环化合物的合成

使用这种化学物质作为前体合成杂环化合物是一个重要的研究领域。Vetyugova 等人 (2018) 和Zadorozhny 等人 (2010) 的研究探索了类似化合物的反应和转化,突出了它们在创建具有潜在生物活性的多种分子结构中的用途。

在抗菌应用中的潜力

Sarvaiya 等人 (2019) 进行的一项研究重点是合成偶氮唑并嘧啶杂环化合物,展示了噻吩[3,2-d]嘧啶衍生物在抗菌应用中的用途。这表明该化合物在开发新的抗菌剂方面具有潜力。

用于合成双重抑制剂

Gangjee 等人 (2008) 和Gangjee 等人 (2009) 的研究证明了噻吩[2,3-d]嘧啶衍生物作为胸苷酸合成酶和二氢叶酸还原酶的潜在双重抑制剂的合成。这些化合物作为抗肿瘤剂显示出前景,强调了该化学类在药物化学中的重要性。

未来方向

属性

IUPAC Name |

methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-5-15-11(16)10-9(6-7(2)19-10)14-13(15)20-8(3)12(17)18-4/h7-8H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKNZIPFCUGFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(CC(S2)C)N=C1SC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

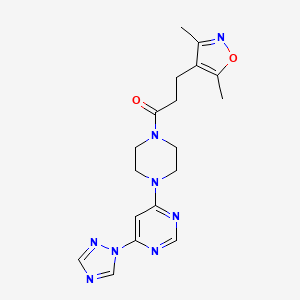

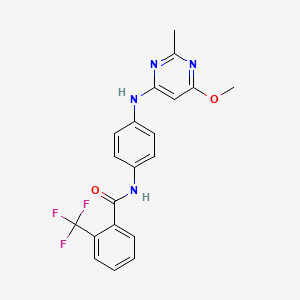

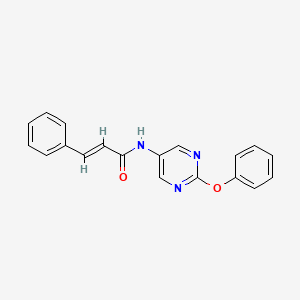

![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)

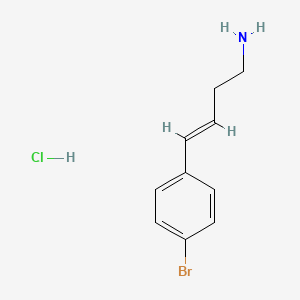

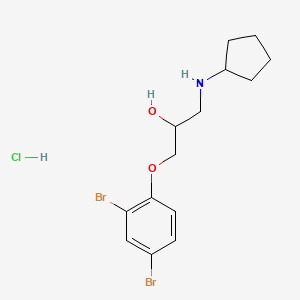

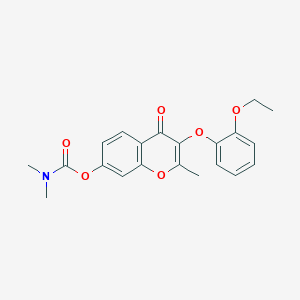

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)

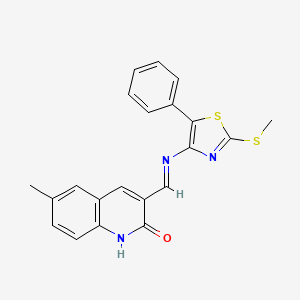

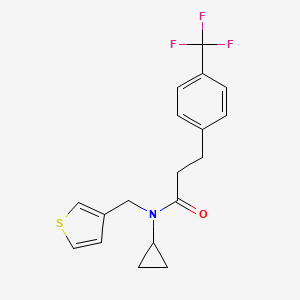

![1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B3005071.png)